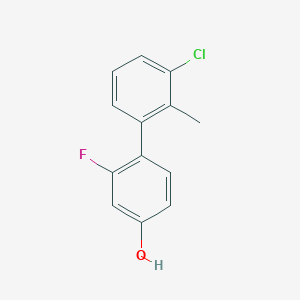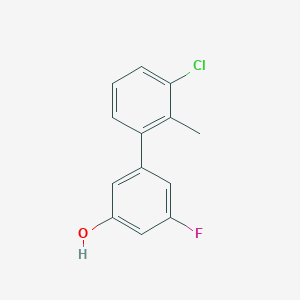
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% (4-MCF) is an organic compound belonging to the group of phenols. It is a colorless, water-soluble solid that has a wide range of applications in various scientific fields. It is used in the synthesis of a variety of compounds, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of certain microorganisms, and has been used in the synthesis of pharmaceuticals, insecticides, and other compounds. It has also been used in the synthesis of fluorinated compounds, and has been studied for its effects on the environment. Additionally, it has been used in the synthesis of polymers, and has been studied for its potential use in drug delivery systems.
Wirkmechanismus
The exact mechanism of action of 4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to interact with other proteins, such as transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of certain microorganisms, and has been found to have antimicrobial activity. Additionally, it has been found to have anti-inflammatory and antioxidant effects. Additionally, it has been found to have an effect on the metabolism of certain drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, and is relatively inexpensive. Additionally, it is water-soluble, which makes it easy to work with in aqueous solutions. However, it is not very stable in air, and is sensitive to light and heat. Additionally, it is not very soluble in organic solvents, which limits its applications in organic synthesis.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95%. One potential direction is to further investigate its biochemical and physiological effects, such as its effects on gene expression and drug metabolism. Additionally, further research could be conducted on its potential use in drug delivery systems. Additionally, further research could be conducted on its potential use in the synthesis of other compounds, such as fluorinated compounds. Finally, further research could be conducted on its potential environmental effects, such as its effects on the degradation of pollutants.
Synthesemethoden
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% can be synthesized from the reaction of 3-chloro-4-methylphenol and 3-fluorophenol in sulfuric acid. The reaction is carried out in a two-phase system, consisting of an organic phase and an aqueous phase. The organic phase contains the reactants, while the aqueous phase contains sulfuric acid and a catalyst. The reaction is carried out at a temperature of 80°C for 3 hours. The reaction mixture is then cooled to room temperature, and the resulting product is isolated by filtration. The product is then purified by recrystallization, and the purity is determined by HPLC.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-12(8)14)11-5-4-10(16)7-13(11)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZMJOVRTMJSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684312 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-83-4 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














